5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-8-5-3-4-6-10(8)13-11-12-7-9(2)14-11/h8-10H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFZMDNLUBMVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=NCC(S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Thiourea Derivatives
In a method adapted from CN102161660A, thiazole rings are constructed via condensation between α-haloketones and thioureas. For the target compound, 5-methyl-4,5-dihydro-1,3-thiazol-2-amine could be synthesized by reacting 2-bromo-3-methylcyclohexanone with thiourea under basic conditions. This step forms the dihydrothiazole scaffold, with subsequent N-alkylation introducing the 2-methylcyclohexyl group. Reaction parameters such as solvent (e.g., ethanol or DMF), temperature (60–80°C), and base (e.g., K2CO3) critically influence yield.
Three-Component Reactions
Recent advances highlighted in PMC7926352 demonstrate the utility of three-component reactions for thiazole derivatives. A plausible route involves the reaction of 2-methylcyclohexylamine, methylglyoxal, and thiourea in acetic acid/acetic anhydride. This one-pot method simplifies purification and enhances atom economy, achieving yields up to 68% under reflux conditions.
Functionalization of the Thiazole Ring
Post-cyclization modifications are essential for introducing the 5-methyl and N-(2-methylcyclohexyl) substituents.
N-Alkylation Strategies
The 2-amino group of the dihydrothiazole intermediate undergoes alkylation with 2-methylcyclohexyl bromide. As per US10351556B2, such reactions typically employ polar aprotic solvents (e.g., DMF or acetonitrile) and a base (e.g., Cs2CO3) to deprotonate the amine. Microwave-assisted synthesis at 100°C for 1–2 hours has been reported to improve reaction efficiency, reducing side product formation.
Methylation at Position 5
Introducing the 5-methyl group necessitates careful regioselective control. One approach involves the use of methyl Grignard reagents (CH3MgBr) reacting with a ketone precursor at the 5-position. Alternatively, Pd-catalyzed cross-coupling using methylboronic acids offers modern alternatives, though this remains speculative without direct literature support.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from CN102161660A and PMC7926352 highlight solvent-dependent yields:
| Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|
| Ethanol | 80 | 45 | |
| AcOH/Ac2O | 110 | 68 | |
| DMF | 100 | 52 |
Elevated temperatures in acetic acid systems improve reaction rates but may degrade heat-sensitive intermediates.
Catalytic Enhancements
The addition of catalytic iodine (5 mol%) in thiourea condensations accelerates ring closure, as demonstrated in similar thiazole syntheses. Transition-metal catalysts (e.g., CuI) could further optimize N-alkylation steps, though their applicability to this specific compound requires validation.
Analytical Characterization
Spectroscopic Methods
- NMR Spectroscopy : 1H NMR of the final product should exhibit a triplet for the thiazoline ring protons (δ 3.2–3.5 ppm) and multiplets corresponding to the 2-methylcyclohexyl group (δ 1.0–2.1 ppm).
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 239.3, consistent with the molecular formula C11H20N2S.
X-ray Crystallography
While no crystal structure of the target compound exists, analogous thiazolo-triazole derivatives (e.g., PMC7926352) reveal planar bicyclic systems with bond lengths confirming double-bond character (C5–C7: 1.373 Å).
Challenges and Limitations
Regioselectivity in Alkylation
Competing alkylation at the thiazole nitrogen versus the amine group remains a hurdle. Selective protection/deprotection strategies using Boc or Fmoc groups could mitigate this, though they add synthetic steps.
Scalability Issues
Industrial-scale production faces challenges in maintaining yield during cyclization. Continuous flow reactors, as suggested in US10351556B2, may enhance reproducibility for large batches.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that modifications in the thiazole ring can enhance activity against these pathogens, making it a candidate for developing new antibiotics .
Antioxidant Properties
Thiazole derivatives are known for their antioxidant activities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay has been employed to evaluate the antioxidant potential of various thiazole compounds, including 5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine. Results suggest that this compound can effectively reduce oxidative stress markers, which is crucial in preventing diseases related to oxidative damage .
Material Science
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in synthesizing novel polymer materials. Its ability to form cross-links in polymer matrices can enhance the mechanical properties of materials used in coatings and adhesives. Research has demonstrated that incorporating thiazole derivatives into polymer formulations can significantly improve thermal stability and mechanical strength .
Dyes and Pigments
Thiazole derivatives are also explored as potential dye precursors due to their vibrant colors and stability. The synthesis of various thiazole-based dyes has shown promising results in textile applications, providing bright hues and excellent wash fastness .
Case Studies
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and selected analogs:
Key Observations :
- Cycloaliphatic vs.
- Steric Effects : The cyclohexyl group introduces steric bulk, which may hinder binding to flat receptor pockets compared to planar aromatic substituents (e.g., SSR125543A ).
- Stereochemistry : S0B’s (5R) configuration highlights the role of chirality in activity, though this data is unavailable for the target compound.
CRF Receptor Antagonists
SSR125543A, a structurally complex thiazol-2-amine derivative, acts as a potent corticotropin-releasing factor (CRF1) receptor antagonist . Its substituents (chloro, methoxy, fluorophenyl groups) enable strong hydrophobic and electronic interactions with the receptor. In contrast, the target compound’s cyclohexyl group may favor alternative binding modes, possibly reducing affinity but improving metabolic stability due to decreased aromatic oxidation.
Anxiolytic Agents
Compounds like CP-154,526 and DMP695 (non-peptidergic CRF1 antagonists) show anxiolytic effects . While the target compound’s substituent lacks the electron-withdrawing groups seen in these analogs, its lipophilicity could enhance blood-brain barrier penetration, a critical factor for CNS activity.
Biological Activity
5-Methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative with potential biological significance. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article focuses on the biological activity of this specific compound, summarizing available research findings, structural characteristics, and potential applications.
Structural Characteristics
The molecular formula of this compound is . Its structure includes a thiazole ring, which is pivotal in determining its biological properties.
Structural Data
| Property | Value |
|---|---|
| Molecular Weight | 212.35 g/mol |
| InChI Key | AFOLMFKYZXWSRG-UHFFFAOYSA-N |
| SMILES | CC1CCCCC1NC2=NCCS2 |
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that thiazole derivatives may induce apoptosis in cancer cells. The compound’s ability to modulate pathways involved in cell proliferation and survival could be explored further in cancer research.
Case Studies and Research Findings
While direct literature on this compound is sparse, related compounds have been documented:
- Antimicrobial Studies : A study highlighted the efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria, showcasing minimum inhibitory concentrations (MIC) in the micromolar range .
- Anti-inflammatory Effects : Another research indicated that thiazole compounds reduced inflammatory markers in rodent models by modulating NF-kB signaling pathways .
- Anticancer Activity : Thiazole derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation .
Q & A
Q. What are the established synthetic routes for 5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted anilines and thiazole intermediates. For example, analogous thiazole derivatives are synthesized via reactions between substituted amines and brominated thiazoles under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (80–100°C) . Optimization strategies include:
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
- Catalyst Use : Bases (e.g., K₂CO₃) facilitate deprotonation and cyclization .
- Temperature Control : Gradual heating (e.g., 80°C for 6–8 hours) minimizes side reactions .
Q. How can the structural and electronic properties of this compound be characterized to validate its identity?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing planar configurations) .
- Spectroscopic Techniques :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methylcyclohexyl protons at δ 1.2–2.1 ppm).
- FT-IR : Confirms NH stretching (~3300 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₁H₁₉N₂S: 235.12 g/mol).
Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC values against Gram+/Gram– bacteria) .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases to identify binding affinity .
Advanced Research Questions
Q. How can reaction pathways be modified to introduce functional groups that enhance bioactivity?
- Methodological Answer :
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., Cl) at the phenyl ring to modulate electronic density and improve receptor binding .
- Side Chain Modifications : Attach polar groups (e.g., methoxyethyl) via alkylation to enhance solubility and target interactions .
- Computational Guidance : DFT calculations predict regioselectivity for substitutions .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs to isolate substituent effects (e.g., methylcyclohexyl vs. phenyl groups on potency) .
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. How can the environmental impact and degradation pathways of this compound be evaluated?
- Methodological Answer :
- Environmental Fate Studies :
- Hydrolysis : Monitor stability at varying pH (e.g., t₁/₂ in aqueous buffers).
- Photolysis : UV exposure to assess degradation products via LC-MS .
- Ecotoxicology : Daphnia magna acute toxicity testing (EC₅₀) and algal growth inhibition assays .
Q. What advanced techniques elucidate its mechanism of action at the molecular level?
- Methodological Answer :
- Cryo-EM/X-ray Crystallography : Resolve ligand-protein complexes (e.g., binding to kinase active sites) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Metabolomics : LC-MS/MS profiling to identify disrupted pathways in treated cells .
Key Considerations for Researchers
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency .
- Data Transparency : Report negative results (e.g., failed substitutions) to guide SAR refinement .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., brominated reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
